

Spectroscopic Data Interpretation for Agroclavine(1+): A Technical Guide

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Compound of Interest

Compound Name: Agroclavine(1+)

Cat. No.: B1248903

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This guide provides an in-depth analysis of the spectroscopic data for the protonated form of Agroclavine, denoted as **Agroclavine(1+)**. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization and analysis of ergot alkaloids. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols, and presents visual diagrams of analytical workflows and fragmentation pathways to facilitate a comprehensive understanding of the molecule's structural features.

Spectroscopic Data Summary

The spectroscopic properties of **Agroclavine(1+)** are crucial for its identification and structural elucidation. The quantitative data obtained from various analytical techniques are summarized below.

Table 1: UV-Vis Spectroscopic Data for **Agroclavine(1+)**

Spectroscopic Technique	Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Assignment	Reference
UV Absorption	225 nm	4.47	π - π^* transition	[1]
UV Absorption	284 nm	3.88	π - π^* transition	[1]
UV Absorption	293 nm	3.81	π - π^* transition	[1]

Table 2: Mass Spectrometry Data for **Agroclavine(1+)**

Ion	m/z	Description	Reference
[M+H] ⁺	239	Protonated molecular ion	[1]
Fragment Ion	223	Base peak, key diagnostic ion	[1]
Fragment Ion	197	Significant fragment ion	[1]

Table 3: ¹H NMR Spectroscopic Data for Agroclavine (Neutral Form, in CDCl₃)

Note: Data for the protonated form (**Agroclavine(1+)**) will show distinct shifts, particularly for protons near the protonated nitrogen atom.[1]

Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constants (J Hz)
1	7.98	s	-
2	6.89	s	-
4α	2.80	t	13.0
4β	3.34	dd	-

Detailed Spectroscopic Interpretation

2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of **Agroclavine(1+)** is characterized by three main absorption maxima at 225 nm, 284 nm, and 293 nm.[1] These absorptions are attributed to π-π* electronic transitions within the conjugated indole system of the ergoline nucleus.[1] The position and intensity of these bands are highly characteristic of the ergoline chromophore and are valuable for initial identification and quantification.

2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing Agroclavine due to the basic nature of its nitrogen atoms, which are readily protonated.^[1] The mass spectrum of **Agroclavine(1+)** shows the protonated molecular ion $[M+H]^+$ at an m/z of 239.^[1] The fragmentation pattern is a key diagnostic tool. The base peak is observed at m/z 223, which is a significant indicator for structural identification.^[1] Another characteristic fragment ion appears at m/z 197.^[1] The fragmentation pathways of ergot alkaloids are well-documented and can be used to differentiate between various members of this class.^[2]

2.3. Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum of Agroclavine provides detailed information about its rigid tetracyclic structure.^[1] In the neutral form, the aromatic protons on the indole ring (H-1 and H-2) appear as singlets at approximately 7.98 and 6.89 ppm, respectively.^[1] The methylene protons exhibit more complex splitting patterns due to geminal and vicinal coupling.^[1] For the protonated form, **Agroclavine(1+)**, significant changes in chemical shifts are expected for the protons located near the protonated nitrogen atom (N-6).^[1]

Experimental Protocols

3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of Agroclavine involves High-Performance Liquid Chromatography (HPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

- Sample Preparation: Samples are dissolved in chromatographic grade methanol (MeOH).
- Chromatography:
 - System: AGILENT 1200 HPLC/6520 QTOF MS system.^[3]
 - Column: C18 analytical column (e.g., Ultimate XB-C18, 100 × 2.1 mm, 3 μm particle size).^[3]

- Mobile Phase: A linear gradient of acetonitrile (MeCN) and water (both containing 0.1% formic acid). A typical gradient runs from 10-100% MeCN over 12 minutes.[3]
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 1.0 μ L.[3]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]
 - Analysis: Full scan mode to detect the $[M+H]^+$ ion, followed by tandem MS (MS/MS) experiments to obtain fragmentation patterns. Collision-Induced Dissociation (CID) is used to generate fragment ions.[2][4]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are essential for unambiguous structure elucidation.

- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III 600 MHz spectrometer, is typically used.[5]
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).[1][6] For the protonated species, an acidic solvent or the maleate salt dissolved in D_2O can be used.[6]
- Experiments:
 - 1D NMR: Standard 1H and ^{13}C NMR spectra are acquired.
 - 2D NMR: A suite of 2D experiments is necessary for complete assignment, including:
 - COSY (Correlation Spectroscopy) to establish 1H - 1H spin systems.[5]
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]

- HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ^1H - ^{13}C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[\[5\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the stereochemistry through spatial proximities of protons.[\[5\]](#)
- Referencing: Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[\[7\]](#)

3.3. UV-Vis Spectroscopy

This technique is often used for quantification and initial characterization.

- Instrumentation: A standard double-beam UV-Vis spectrophotometer.
- Sample Preparation: The sample is dissolved in a suitable solvent that does not absorb in the region of interest, such as ethanol or methanol.
- Procedure: The absorbance of the sample is measured across a range of wavelengths (typically 200-400 nm) to identify the absorption maxima (λ_{max}).

Visualizations

The following diagrams illustrate the analytical workflow for **Agroclavine(1+)** characterization and its mass spectrometric fragmentation pathway.

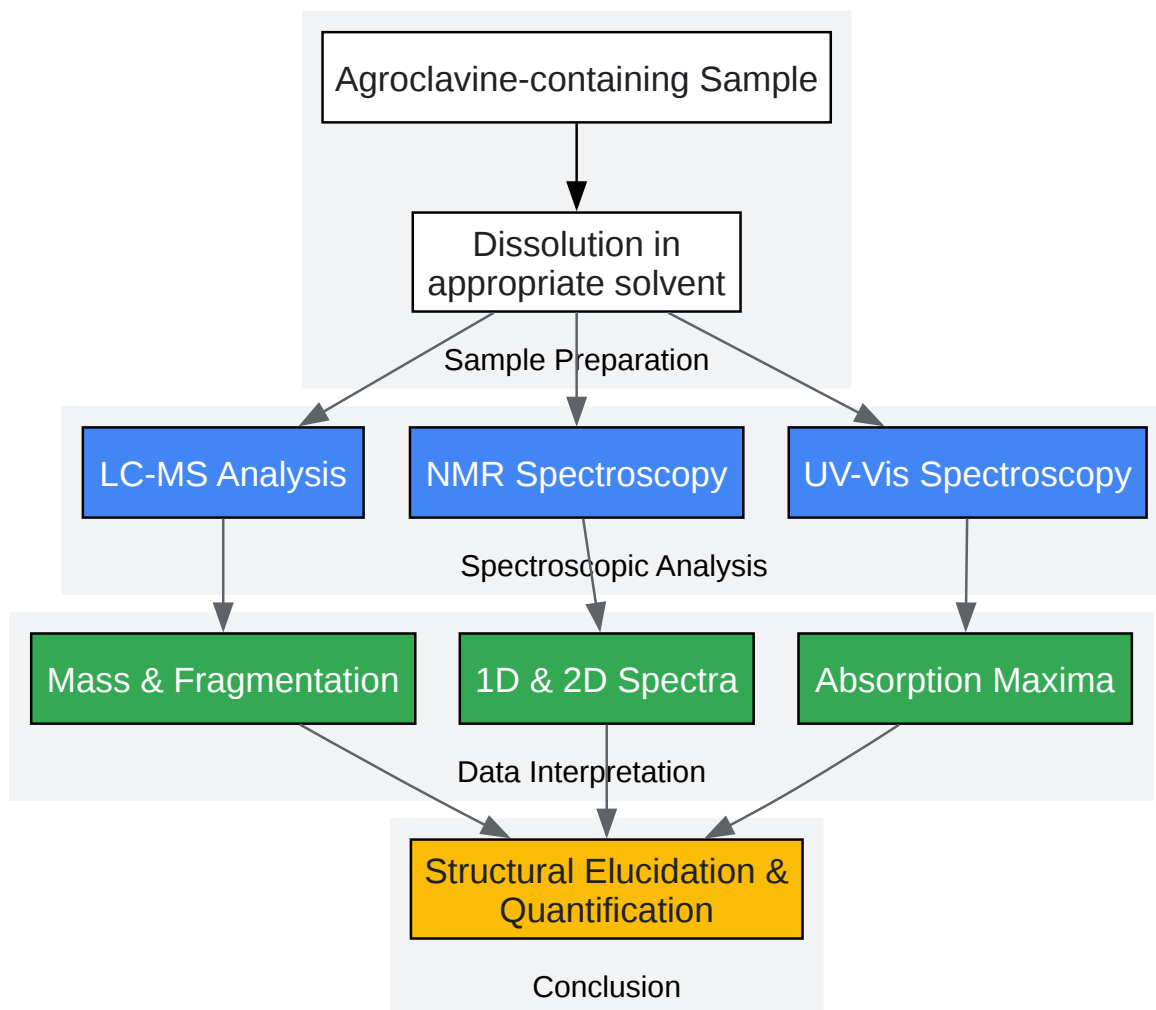


Figure 1: General Analytical Workflow for Agroclavine(1+) Characterization

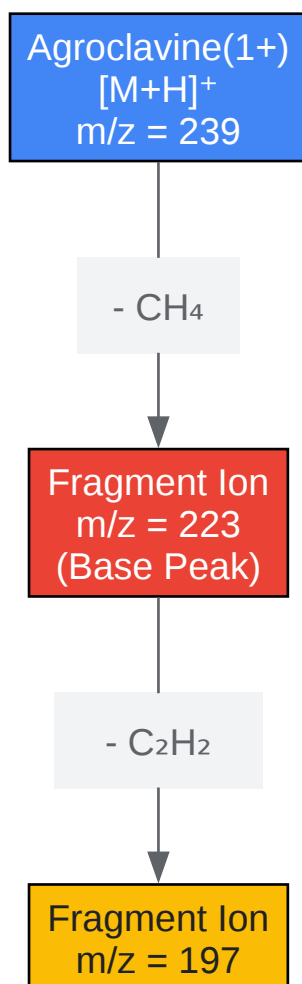


Figure 2: Proposed MS/MS Fragmentation Pathway for Agroclavine(1+)

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- To cite this document: BenchChem. [Spectroscopic Data Interpretation for Agroclavine(1+): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248903#spectroscopic-data-interpretation-for-agroclavine-1]

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